molecular formula C15H21NO4 B14495623 Dibutyl pyridine-2,3-dicarboxylate CAS No. 63597-06-8

Dibutyl pyridine-2,3-dicarboxylate

Cat. No.: B14495623
CAS No.: 63597-06-8
M. Wt: 279.33 g/mol
InChI Key: ODGJCFIPCFLPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl pyridine-2,3-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two butyl ester groups attached to the pyridine ring at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with butanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

Pyridine-2,3-dicarboxylic acid+2ButanolH2SO4Dibutyl pyridine-2,3-dicarboxylate+2H2O\text{Pyridine-2,3-dicarboxylic acid} + 2 \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} Pyridine-2,3-dicarboxylic acid+2ButanolH2​SO4​​Dibutyl pyridine-2,3-dicarboxylate+2H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products

    Oxidation: Pyridine-2,3-dicarboxylic acid.

    Reduction: Pyridine-2,3-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl pyridine-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl pyridine-2,3-dicarboxylate depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atom of the pyridine ring and the ester groups. This binding can influence the electronic properties and reactivity of the metal center, leading to the formation of metal-organic frameworks with unique properties .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl pyridine-2,3-dicarboxylate: Similar structure but with methyl ester groups instead of butyl.

    Diethyl pyridine-2,3-dicarboxylate: Similar structure but with ethyl ester groups.

    Pyridine-2,3-dicarboxylic acid: The parent acid form without esterification.

Uniqueness

Dibutyl pyridine-2,3-dicarboxylate is unique due to its longer butyl ester chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

63597-06-8

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

dibutyl pyridine-2,3-dicarboxylate

InChI

InChI=1S/C15H21NO4/c1-3-5-10-19-14(17)12-8-7-9-16-13(12)15(18)20-11-6-4-2/h7-9H,3-6,10-11H2,1-2H3

InChI Key

ODGJCFIPCFLPMD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N=CC=C1)C(=O)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.